Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVSPYZOURIRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CCOCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, incorporating various substituents at position 4 of the spiro ring . The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key method for its laboratory-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter for the bacterium’s survival . This inhibition disrupts the bacterium’s cell wall synthesis, leading to its death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key analogs differ in substituent groups, heteroatom positions, and additional functional groups (Table 1):
*Estimated based on structural similarity to analogs (e.g., reports C₁₃H₂₀O₃ for a related oxaspiro compound).
Key Observations:
- Heteroatom Positioning : Shifting the aza group from position 1 (target) to 3 (e.g., tert-butyl 9-oxo-3-azaspiro) alters hydrogen-bonding capacity and bioavailability .
- Functional Groups : The 9-oxo group in tert-butyl analogs increases polarity, whereas the 3-ene modification in hydrochloride salts introduces planarity, affecting receptor binding .
Biological Activity
Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered attention for its unique structural features and potential biological activities. This compound, characterized by the presence of both nitrogen and oxygen in its spirocyclic framework, has been studied for various pharmacological applications, particularly in the context of antimicrobial activity and enzyme inhibition.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 215.28 g/mol. The compound's structure includes a spirocyclic arrangement that contributes to its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2408972-72-3 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. MmpL3 is essential for the bacterium's survival, making it a critical target for tuberculosis treatment. The compound's mechanism involves binding to the active site of MmpL3, thereby disrupting its function and inhibiting bacterial growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated that the compound effectively inhibits the growth of this pathogen, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has been explored for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammatory processes. Studies have shown that derivatives of spirocyclic compounds can serve as potent sEH inhibitors, which may have implications for treating chronic diseases such as kidney disorders .
Study on Tuberculosis Treatment
In a study focused on the inhibition of MmpL3, this compound was tested alongside other compounds for their efficacy against Mycobacterium tuberculosis. The results indicated that this compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties, making it a promising candidate for further development as an anti-tuberculosis drug.
Research on Enzyme Inhibition
Another significant study evaluated the effects of spirocyclic compounds, including this compound, on sEH activity in various disease models. The findings revealed that these compounds could lower serum creatinine levels in rat models of kidney disease, indicating their potential therapeutic benefits in managing chronic kidney conditions through enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate, and how are intermediates characterized?
- Methodology : The synthesis typically involves hydrogenation of unsaturated precursors. For example, 9-oxo-3-azaspiro[5.5]undecane derivatives are reduced using palladium on charcoal under hydrogen pressure (4.5 bar, 18 hours) to yield saturated spirocyclic structures. Key intermediates are purified via flash chromatography and characterized using H NMR (e.g., δ 3.44 ppm for spirocyclic protons) and elemental analysis (e.g., C: 67.17%, H: 9.51%, N: 5.09%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Proton environments are identified via H NMR (e.g., δ 1.46 ppm for tert-butyl groups) and C NMR (e.g., δ 211.5 ppm for carbonyl carbons) .
- Elemental Analysis : Validates purity (e.g., 98% purity) and molecular composition .
- HRMS : Confirms molecular weight accuracy (e.g., m/z 267.37 for CHNO) .
Q. How should this compound be stored to ensure stability?
- Best Practices : Store in airtight, light-protected containers at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles, as spirocyclic compounds are prone to ring-opening under thermal stress .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/aryl substituents) impact the bioactivity of this compound derivatives?
- Methodology :
- Pharmacological Screening : Test derivatives in hypertensive rat models (e.g., SHR rats). For example, 9-(2-indol-3-ylethyl) substitutions enhance α-adrenoceptor blockade, reducing blood pressure by 30–40% .
- SAR Analysis : Small alkyl groups (e.g., methyl) retain activity, while bulky aryl groups reduce potency due to steric hindrance .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Methodology :
- Catalyst Optimization : Replace Pd/C with heterogeneous catalysts (e.g., PtO) to improve hydrogenation efficiency at scale .
- Purification : Use automated chromatography systems (e.g., preparative HPLC) to resolve diastereomers (e.g., 2:1 mixtures resolved to >95% purity) .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodology :
- Docking Studies : Simulate binding to α-adrenoceptors using AutoDock Vina. Focus on hydrophobic interactions between the spirocyclic core and receptor pockets .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatic toxicity risks .
Q. What role does the spirocyclic scaffold play in overcoming metabolic instability in drug candidates?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
